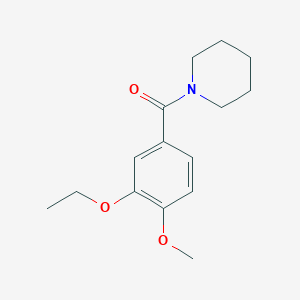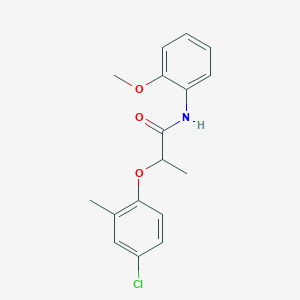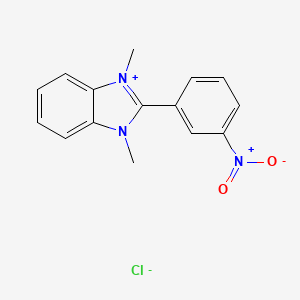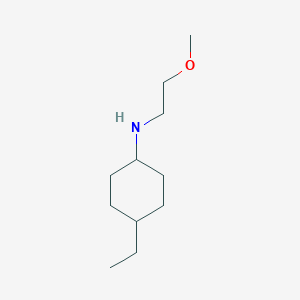![molecular formula C16H17F2N3O3S B5215081 N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, commonly known as DASGPA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. DASGPA is a glycine transporter-1 (GlyT1) inhibitor that has been shown to have promising effects in the treatment of various neurological disorders.
Wirkmechanismus
DASGPA works by inhibiting the activity of the glycine transporter-1 (N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide). N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. By inhibiting the activity of N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, DASGPA increases the concentration of glycine in the synaptic cleft, leading to increased activation of N-methyl-D-aspartate (NMDA) receptors. This increased activation of NMDA receptors has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
DASGPA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of glycine in the synaptic cleft, leading to increased activation of NMDA receptors. This increased activation of NMDA receptors has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. DASGPA has also been shown to have antidepressant effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DASGPA is its ability to selectively inhibit the activity of N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, without affecting the activity of other neurotransmitter transporters. This selectivity makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of DASGPA is its limited bioavailability, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for the study of DASGPA. One potential direction is the development of more potent and selective N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide inhibitors. Another potential direction is the investigation of the effects of DASGPA on other neurotransmitter systems, such as the glutamatergic and serotonergic systems. Additionally, the potential use of DASGPA in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease, could also be investigated.
Synthesemethoden
The synthesis of DASGPA involves a multi-step process that includes the reaction of 2,6-difluoroaniline with N,N-dimethylsulfamoyl chloride to form N,N-dimethylsulfamoyl-2,6-difluoroaniline. The resulting compound is then reacted with phenylglycine to form N~1~-[(2,6-difluorophenyl)sulfonyl]-N~2~-phenylglycinamide. The final step involves the reaction of the resulting compound with dimethylamine to form DASGPA.
Wissenschaftliche Forschungsanwendungen
DASGPA has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have promising effects in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. DASGPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been shown to have antidepressant effects in animal models of depression.
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-20(2)25(23,24)21(12-7-4-3-5-8-12)11-15(22)19-16-13(17)9-6-10-14(16)18/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEIWEYVRGKJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)

![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)



![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)

![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)

![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)